N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Piperidine Derivative: The piperidine ring is often synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Tetrahydropyran Group: This step may involve the protection of hydroxyl groups followed by cyclization to form the tetrahydropyran ring.
Coupling with the Aromatic Component: The 5-chloro-2-methoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage, typically through a condensation reaction between the amine and oxalyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-chloro-2-methoxyphenyl)-N2-(piperidin-4-yl)methyl)oxalamide
- N1-(5-chloro-2-methoxyphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)acetamide
Uniqueness
N'-(5-chloro-2-methoxyphenyl)-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}ethanediamide stands out due to its combination of aromatic and heterocyclic elements, which confer unique chemical reactivity and potential applications. Its specific structural features allow for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry and other fields.
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN3O4/c1-27-18-3-2-15(21)12-17(18)23-20(26)19(25)22-13-14-4-8-24(9-5-14)16-6-10-28-11-7-16/h2-3,12,14,16H,4-11,13H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFEYKCNBOAWZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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